molecular formula C8H6F3N3 B1441326 1-(Azidomethyl)-4-(trifluoromethyl)benzene CAS No. 222716-19-0

1-(Azidomethyl)-4-(trifluoromethyl)benzene

Cat. No. B1441326
M. Wt: 201.15 g/mol
InChI Key: VXPXDERWYBSJJD-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-4-(trifluoromethyl)benzene is a fluoroalkyl azide reagent that is active in copper-catalyzed azide-alkyne cycloaddition . It has a molecular formula of C7H4F3N3 and an average mass of 187.122 Da .


Synthesis Analysis

The synthesis of 1-(Azidomethyl)-4-(trifluoromethyl)benzene involves several steps, including the use of Aurora Kinase, CDK APC, Microtubule/Tubulin, DNA/RNA Synthesis, Haspin Kinase, Chk FOX, DHFR, Casein Kinase, PLK, G-quadruplex, Mps1, LIMK, CRM1, PAK, PPAR, PTEN.


Molecular Structure Analysis

The molecular structure of 1-(Azidomethyl)-4-(trifluoromethyl)benzene includes three hydrogen bond acceptors and two freely rotating bonds . The compound has a polar surface area of 12 Ų .


Physical And Chemical Properties Analysis

1-(Azidomethyl)-4-(trifluoromethyl)benzene has a density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity . It has an ACD/LogP of 3.56, an ACD/LogD (pH 5.5) of 3.25, an ACD/BCF (pH 5.5) of 174.53, an ACD/KOC (pH 5.5) of 1400.67, an ACD/LogD (pH 7.4) of 3.25, an ACD/BCF (pH 7.4) of 174.53, and an ACD/KOC (pH 7.4) of 1400.67 .

Scientific Research Applications

Improved Synthesis Methods

  • The synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene was improved using a batch process with high yield through nucleophilic substitution reactions. This method enhances safety by optimizing the process for a microcapillary tube reactor, reducing the formation of hazardous byproducts like hydrazoic acid (Kopach et al., 2009).

Synthesis of New Chemical Compounds

  • New 1,4-disubstituted 1,2,3-triazoles were synthesized using 1-(azidomethyl)benzene derivatives, showing potential for inhibiting acidic corrosion of steels (Negrón-Silva et al., 2013).
  • A method for synthesizing 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles was reported, which produced high regioselectivity and high yields without forming 1,5-disubstituted products (Hu et al., 2008).

Development of Novel Materials

  • Novel fluorine-containing polyetherimides were synthesized, demonstrating potential applications in advanced materials (Yu Xin-hai, 2010).

Azide-Modified Surfaces for Chemical Attachments

  • Azide-modified graphitic surfaces were prepared using iodine azide and underwent a "click" reaction with alkyne-terminated molecules, highlighting applications in surface chemistry (Devadoss & Chidsey, 2007).

Safety And Hazards

1-(Azidomethyl)-4-(trifluoromethyl)benzene is classified as Eye Irrit. 2, Flam. Liq. 2, Skin Irrit. 2, and STOT RE 1 . It has a flash point of -18.4 °F or -28 °C . Precautionary measures include avoiding breathing the dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(azidomethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)7-3-1-6(2-4-7)5-13-14-12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPXDERWYBSJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidomethyl)-4-(trifluoromethyl)benzene

Synthesis routes and methods

Procedure details

Sodium azide (2.30 g, 35.4 mmol) was added to a solution of 4-(trifluoromethyl)benzyl bromide (4.26 g, 17.8 mmol) dissolved in dimethyl sulfoxide (15 mL) and stirred at ambient temperature overnight. The mixture was diluted with ethyl acetate, washed with water and brine, and dried over sodium sulfate. After filtration, the solvent was removed under reduced pressure to afford the title compound. The crude product was used in the next step without further characterization.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
IB Liljedahl - 2021 - jyx.jyu.fi
The literature part of this Master's thesis will focus on graphene-based nanomaterials as drug delivery platforms. The chemical properties and functionalization of pristine graphene and …
Number of citations: 0 jyx.jyu.fi
Y Swetha, ER Reddy, JR Kumar, R Trivedi… - New Journal of …, 2019 - pubs.rsc.org
A series of eight novel ferrocene–oxime ether benzyl 1H-1,2,3 triazole hybrids 5a–h were designed and synthesized by employing Cu(I) catalyzed azide–alkyne [3+2] cycloaddition (…
Number of citations: 28 pubs.rsc.org
K Asano, S Matsubara - pstorage-acs-6854636.s3 …
1 H and 13 C Nuclear magnetic resonance spectra were taken on a Varian UNITY INOVA 500 (1 H, 500 MHz; 13 C, 125.7 MHz) spectrometer or a Varian Mercury 200 ( 1 H, 300 MHz) …
SK Kancharla, S Birudaraju, A Pal, LK Reddy… - New Journal of …, 2022 - pubs.rsc.org
A series of fifteen novel isatin oxime ether-tethered aryl 1H-1,2,3-triazole hybrids 5a–o were designed and synthesized by employing Cu(I) catalyzed azide–alkyne [3+2] cycloaddition (…
Number of citations: 8 pubs.rsc.org
S Yagnam, E Rami Reddy, R Trivedi… - Applied …, 2019 - Wiley Online Library
A series of bioactive, triazole‐linked benzyl, aryl, sugar and aliphatic conjugates of 3‐ferrocenylidene‐oxindole have been synthesized. A facile 1,3‐dipolar‐Huisgen coupling reaction …
Number of citations: 15 onlinelibrary.wiley.com
C Erasmus, J Aucamp, FJ Smit, R Seldon, A Jordaan… - Bioorganic …, 2021 - Elsevier
A principal factor that contributes towards the failure to eradicate leishmaniasis and tuberculosis infections is the reduced efficacy of existing chemotherapies, owing to a continuous …
Number of citations: 10 www.sciencedirect.com
JJ Yang, WW Yu, LL Hu, WJ Liu, XH Lin… - Journal of medicinal …, 2019 - ACS Publications
The prostanoid EP4 receptor is one of the key receptors associated with inflammatory mediator PGE 2 -elicited immunosuppression in the tumor microenvironment. Blockade of EP4 …
Number of citations: 31 pubs.acs.org
X Xu, Z Kuang, J Han, Y Meng, L Li… - Journal of Medicinal …, 2019 - ACS Publications
Glutaminase (GLS1) is a cancer energy metabolism protein which plays a predominant role in cell growth and proliferation. Because of its major involvement in malignant tumor, small-…
Number of citations: 20 pubs.acs.org
P Cilliers, R Seldon, FJ Smit, J Aucamp… - Chemical biology & …, 2019 - Wiley Online Library
Tuberculosis is the deadliest infectious disease affecting humankind with a death toll of approximately 1.7 million people in 2016. The increasing prevalence of multidrug‐resistant …
Number of citations: 17 onlinelibrary.wiley.com
N Skrzypczak, A Buczkowski, W Bohusz… - European Journal of …, 2023 - Elsevier
Functionalization of alkyne (1) and azide (2) derivatives of geldanamycin (GDM) via dipolar cycloaddition CuAAC yielded 35 new congeners (3–37) with C(17)-triazole arms bearing …
Number of citations: 3 www.sciencedirect.com

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